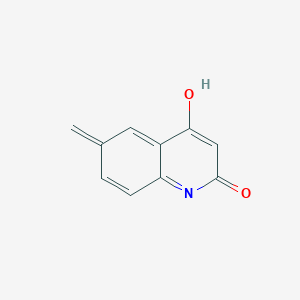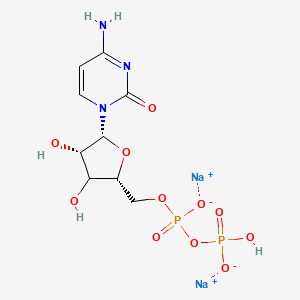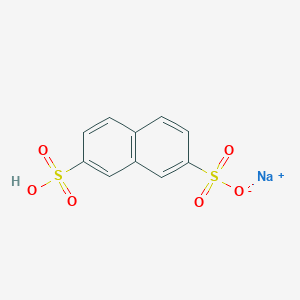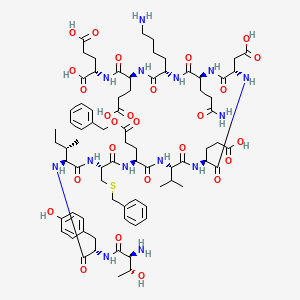
TYIC(bzl)E(bzl)VEDQKEE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a selective inhibitor of HIV-1. This compound inhibits viral infection and cell fusion by blocking the interaction between HIV-1 and CD4 molecules. It can completely inhibit fusion formation at a concentration of 25 μM .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) involves the incorporation of benzyl-protected cysteine and glutamic acid into the peptide sequence. The peptide sequence is Thr-Tyr-Ile-Cys(Bzl)-Glu(OBzl)-Val-Glu-Asp-Gln-Lys-Glu-Glu . The synthesis is typically carried out using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Industrial Production Methods: Industrial production of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) primarily undergoes substitution reactions due to the presence of benzyl-protected cysteine and glutamic acid residues. These reactions are essential for the deprotection and activation of the peptide.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) include trifluoroacetic acid (TFA) for deprotection, and coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) for peptide bond formation .
Major Products Formed: The major product formed from these reactions is the fully synthesized and purified [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide, which is then used for further research and applications .
Aplicaciones Científicas De Investigación
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is primarily used as a selective inhibitor of HIV-1, making it valuable in studies related to viral infection and cell fusion inhibition . Additionally, it is used in the development of antiviral therapies and in the study of HIV-1 interactions with CD4 molecules .
Mecanismo De Acción
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) exerts its effects by blocking the interaction between HIV-1 and CD4 molecules. This inhibition prevents the virus from infecting host cells and forming cell fusions. The molecular targets involved in this mechanism are the HIV-1 envelope glycoproteins and the CD4 receptors on host cells .
Comparación Con Compuestos Similares
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is unique in its selective inhibition of HIV-1. Similar compounds include other HIV-1 inhibitors that target different stages of the viral life cycle. For example, compounds like enfuvirtide (T-20) inhibit the fusion of HIV-1 with host cells but through different mechanisms . The uniqueness of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) lies in its specific interaction with CD4 molecules, making it a valuable tool in HIV-1 research and therapy development .
Propiedades
Fórmula molecular |
C76H108N14O26S |
|---|---|
Peso molecular |
1665.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-benzylsulfanylpropanoyl]amino]-5-oxo-5-phenylmethoxypentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C76H108N14O26S/c1-6-41(4)64(90-71(109)53(87-73(111)62(79)42(5)91)35-43-20-22-46(92)23-21-43)75(113)88-55(39-117-38-45-17-11-8-12-18-45)72(110)83-51(28-33-61(102)116-37-44-15-9-7-10-16-44)69(107)89-63(40(2)3)74(112)84-50(26-31-58(96)97)68(106)86-54(36-60(100)101)70(108)82-48(24-29-56(78)93)66(104)80-47(19-13-14-34-77)65(103)81-49(25-30-57(94)95)67(105)85-52(76(114)115)27-32-59(98)99/h7-12,15-18,20-23,40-42,47-55,62-64,91-92H,6,13-14,19,24-39,77,79H2,1-5H3,(H2,78,93)(H,80,104)(H,81,103)(H,82,108)(H,83,110)(H,84,112)(H,85,105)(H,86,106)(H,87,111)(H,88,113)(H,89,107)(H,90,109)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,114,115)/t41-,42+,47-,48-,49-,50-,51-,52-,53-,54-,55-,62-,63-,64-/m0/s1 |
Clave InChI |
XGNNAUIPMWXVKP-MVPQINCLSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CCC(=O)OCC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


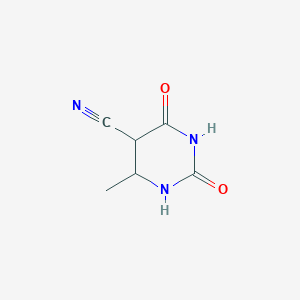
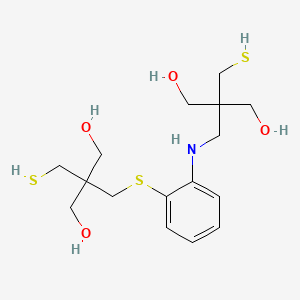


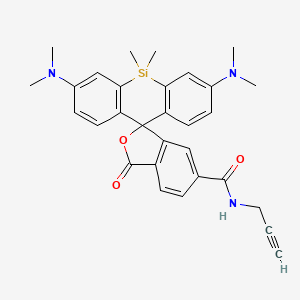

![3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide](/img/structure/B12363891.png)
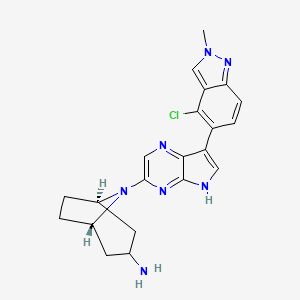
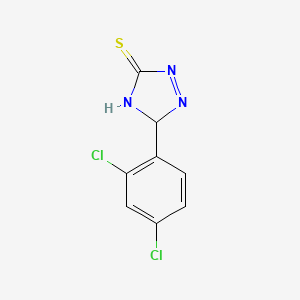
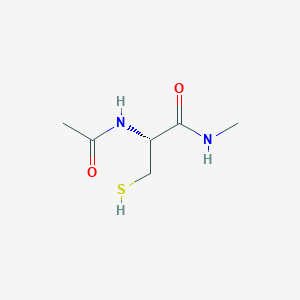
![2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol](/img/structure/B12363911.png)
